molecular formula C18H18N4OS B2673373 N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide CAS No. 341968-22-7

N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide

Cat. No.: B2673373
CAS No.: 341968-22-7
M. Wt: 338.43
InChI Key: MCNJLHYXCXJOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide is a chemical compound supplied for research and development purposes. It is a solid organosulfur compound with the molecular formula C18H18N4OS and an average molecular mass of 338.429 . As a quinazoline derivative featuring a methylsulfanyl (methylthio) group at the 2-position and a substituted carbohydrazide moiety, it presents a structurally distinct scaffold for scientific investigation. This compound is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers can leverage this chemical for various in vitro studies, including but not limited to, the exploration of structure-activity relationships in medicinal chemistry, the development of novel pharmacophores, and the synthesis of more complex molecules. Its specific physicochemical properties, such as melting point, boiling point, and solubility, are areas for further characterization by qualified researchers.

Properties

IUPAC Name

N',3-dimethyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-7-6-8-13(11-12)17(23)21-22(2)16-14-9-4-5-10-15(14)19-18(20-16)24-3/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNJLHYXCXJOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN(C)C2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline ring can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the quinazoline derivative with benzenecarbohydrazide under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline compounds .

Scientific Research Applications

N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide with structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Quinazoline - 2-(Methylsulfanyl)
- N',3-Dimethylbenzenecarbohydrazide
C₁₉H₁₉N₅OS₂ 397.5 C=O (1680 cm⁻¹), NH (3249 cm⁻¹)
4-Chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (CAS 341968-18-1) Quinazoline - 2-(Methylsulfanyl)
- 4-Chloro-N'-methylbenzenecarbohydrazide
C₁₇H₁₅ClN₄OS 358.8 C=O (1680 cm⁻¹), Cl (halogen)
N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide 3,4-Dihydroquinazoline - 3-Benzyl-4-oxo
- 4-Chloro-N-phenylbenzenecarbohydrazide
C₃₁H₂₇ClN₄O₂ 523.0 C=O (1680 cm⁻¹), NH (3249 cm⁻¹)
4-[N′-(Arylmethylidene)-hydrazinecarbonyl]benzenesulfonamide Benzenesulfonamide - Arylmethylidene hydrazine
- Sulfonamide
Variable ~350–400 C=O (1663–1682 cm⁻¹), SO₂ (asymmetric stretch ~1350 cm⁻¹)
2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide Quinoline - 1-Benzofuran-2-yl
- 2-Oxoindol-3-ylidene
C₂₇H₁₇N₅O₃ 459.5 C=O (1680 cm⁻¹), NH (3278–3414 cm⁻¹)

Key Observations :

  • Quinazoline vs.
  • Substituent Effects : The 2-(methylsulfanyl) group in the target compound and its chloro analog (CAS 341968-18-1) may influence electronic properties and metabolic stability. Chlorine substituents (as in and ) typically enhance lipophilicity and bioavailability .
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s C=O stretch (~1680 cm⁻¹) aligns with analogous hydrazides (), while the absence of C=S bands (~1240–1258 cm⁻¹) distinguishes it from thioamide derivatives () .
    • NH stretches (~3249 cm⁻¹) confirm the hydrazide moiety, similar to compounds in and .
  • Solubility : The N',3-dimethyl groups likely enhance aqueous solubility compared to halogenated analogs (e.g., CAS 341968-18-1), which are more lipophilic .

Biological Activity

N',3-Dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (CAS No. 341968-22-7) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 338.43 g/mol
  • Structure : The compound features a quinazoline ring, which is known for its diverse biological activities, and a methylsulfanyl group that may contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing quinazoline moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines.

  • Mechanism of Action : The proposed mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, quinazoline derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

  • Studies : In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Data Table: Summary of Biological Activities

Biological ActivityType of StudyFindings
AnticancerCell Line StudiesInhibited growth in multiple cancer cell lines (e.g., A549, MCF-7)
AntimicrobialIn Vitro TestsEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionBiochemical AssaysInhibition of EGFR and other kinases

Case Studies

  • Anticancer Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated several quinazoline derivatives, including this compound. The compound showed IC50 values indicating potent inhibition against A549 lung cancer cells.
  • Antimicrobial Testing :
    • Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antibacterial agent.

Mechanistic Insights

Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects:

  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase arrest in cancer cells, suggesting a disruption in the normal cell cycle.
  • Apoptosis Induction : Western blot analysis indicated an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels, supporting its role in promoting apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via condensation of 2-(methylsulfanyl)-4-quinazolinyl hydrazine derivatives with substituted benzoyl chlorides. Key steps include:

  • Using ethanol or glacial acetic acid as solvents to facilitate hydrazone formation .
  • Optimizing stoichiometric ratios (e.g., 1:1.5 molar ratios of hydrazide to acylating agents) and refluxing at 70–80°C for 6–8 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound .

Q. How can the structural identity and purity of the compound be validated?

  • Methodology :

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and torsion angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify methylsulfanyl (δ ~2.5 ppm for SCH₃) and quinazolinyl proton environments .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₂₀N₄OS₂) .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Kinetic studies on tyrosine kinases or topoisomerases using fluorescence-based assays .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s electronic structure and binding interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Use the Amsterdam Density Functional (ADF) program to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .
  • Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with the hydrazide moiety and π-π stacking of the quinazolinyl ring .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response normalization : Re-analyze raw data using standardized protocols (e.g., WHO guidelines for antimicrobial testing) to control for assay variability .
  • Metabolic stability assays : Assess compound degradation in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .
  • Structural analogs : Synthesize derivatives (e.g., replacing methylsulfanyl with sulfonyl groups) to isolate pharmacophoric contributions .

Q. How can the compound’s reactivity under varying conditions inform reaction mechanism studies?

  • Methodology :

  • Kinetic profiling : Monitor hydrazide decomposition via UV-Vis spectroscopy under acidic (pH 2–4) or oxidative (H₂O₂) conditions .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine precursors to track intermediates in condensation reactions via LC-MS .
  • Theoretical studies : Apply Eyring equation to DFT-derived transition states to calculate activation energies for key steps (e.g., cyclization) .

Q. What advanced analytical techniques characterize the compound’s supramolecular interactions?

  • Methodology :

  • Single-crystal XRD : Resolve intermolecular interactions (e.g., hydrogen bonds between hydrazide NH and quinazolinyl N atoms) using SHELXD for phase refinement .
  • Dynamic light scattering (DLS) : Study aggregation behavior in aqueous buffers to correlate solubility with bioactivity .
  • Surface plasmon resonance (SPR) : Quantify binding affinity to serum albumin for pharmacokinetic modeling .

Methodological Notes

  • Contradictory data handling : Cross-validate synthetic protocols (e.g., solvent selection in vs. 6) by replicating procedures with controlled variables (e.g., inert atmosphere, reagent purity) .
  • Structural-activity relationships (SAR) : Prioritize substituents at the quinazolinyl 2-position (methylsulfanyl vs. halogen) for optimizing target selectivity .
  • Software citations : Reference SHELX ( ) and ADF ( ) in computational studies to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.